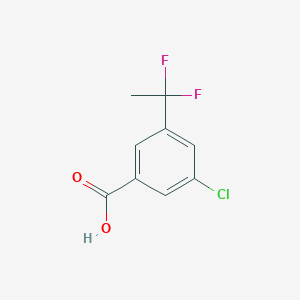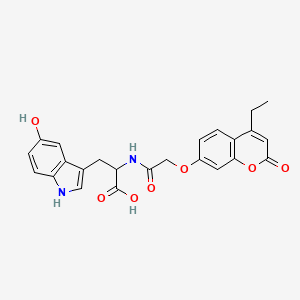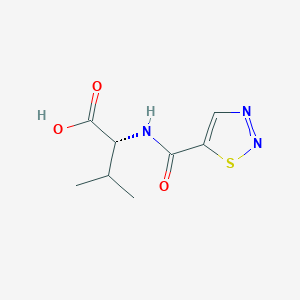
((4S,5S)-5-(((tert-Butyldimethylsilyl)oxy)methyl)-2,2-dimethyl-1,3-dioxolan-4-yl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“((4S,5S)-5-(((tert-Butyldimethylsilyl)oxy)methyl)-2,2-dimethyl-1,3-dioxolan-4-yl)methanol” is a complex organic compound that features a dioxolane ring and a tert-butyldimethylsilyl (TBDMS) protecting group. This compound is often used in organic synthesis due to its stability and reactivity under specific conditions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of “((4S,5S)-5-(((tert-Butyldimethylsilyl)oxy)methyl)-2,2-dimethyl-1,3-dioxolan-4-yl)methanol” typically involves the protection of hydroxyl groups using TBDMS chloride in the presence of a base such as imidazole. The dioxolane ring can be formed through the reaction of a diol with an aldehyde or ketone under acidic conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale reactions using similar synthetic routes but optimized for yield and purity. This may include the use of automated reactors and continuous flow systems to ensure consistent production.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The TBDMS group can be substituted with other protecting groups or functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane) are commonly used.
Reduction: Reagents like LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride) are typical.
Substitution: Conditions often involve acids or bases to facilitate the substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield aldehydes or ketones, while reduction could produce alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound is used as an intermediate in the synthesis of more complex molecules. Its stability under various conditions makes it a valuable tool in organic synthesis.
Biology
In biological research, it can be used to modify biomolecules, aiding in the study of biochemical pathways and mechanisms.
Medicine
In medicinal chemistry, derivatives of this compound might be explored for their potential therapeutic properties.
Industry
In the industrial sector, it can be used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Wirkmechanismus
The mechanism of action for this compound involves its reactivity due to the presence of the TBDMS protecting group and the dioxolane ring. These functional groups can undergo various chemical transformations, making the compound versatile in synthetic applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- ((4S,5S)-5-(((tert-Butyldimethylsilyl)oxy)methyl)-2,2-dimethyl-1,3-dioxolan-4-yl)ethanol
- ((4S,5S)-5-(((tert-Butyldimethylsilyl)oxy)methyl)-2,2-dimethyl-1,3-dioxolan-4-yl)propane
Uniqueness
The uniqueness of “((4S,5S)-5-(((tert-Butyldimethylsilyl)oxy)methyl)-2,2-dimethyl-1,3-dioxolan-4-yl)methanol” lies in its specific structure, which provides stability and reactivity under various conditions, making it a valuable intermediate in organic synthesis.
Eigenschaften
Molekularformel |
C13H28O4Si |
|---|---|
Molekulargewicht |
276.44 g/mol |
IUPAC-Name |
[(4S,5S)-5-[[tert-butyl(dimethyl)silyl]oxymethyl]-2,2-dimethyl-1,3-dioxolan-4-yl]methanol |
InChI |
InChI=1S/C13H28O4Si/c1-12(2,3)18(6,7)15-9-11-10(8-14)16-13(4,5)17-11/h10-11,14H,8-9H2,1-7H3/t10-,11-/m0/s1 |
InChI-Schlüssel |
AKGOASLTMRVWBH-QWRGUYRKSA-N |
Isomerische SMILES |
CC1(O[C@H]([C@@H](O1)CO[Si](C)(C)C(C)(C)C)CO)C |
Kanonische SMILES |
CC1(OC(C(O1)CO[Si](C)(C)C(C)(C)C)CO)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[4-(dimethylsulfamoyl)phenyl]-2-methylpropanamide](/img/structure/B14908486.png)









![methyl (1S,3S)-1-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate](/img/structure/B14908559.png)

